GST Isozyme Selectivity Profile: NBDHEX Exhibits 80× Higher Potency for GSTM2-2 Than GSTP1-1, a Distinctive Fingerprint Versus MC3181
NBDHEX demonstrates a unique isozyme inhibition fingerprint characterized by exceptionally high potency toward GSTM2-2 (IC₅₀ ≤0.01 μM), which is approximately 80-fold lower (more potent) than its IC₅₀ for the primary target GSTP1-1 (0.8 ± 0.1 μM) [1]. In contrast, the analog MC3181 shows a reversed selectivity profile with improved GSTP1-1 selectivity relative to GSTM2-2 [2]. This divergent selectivity is quantitatively defined by the Selectivity Index (IC₅₀ GSTP1-1 / IC₅₀ GSTM2-2), which is ≥80 for NBDHEX but substantially lower (more P1-1-selective) for MC3181 and optimized derivatives such as compound 4n, which was specifically engineered for improved selectivity toward GSTP1-1 and GSTM2-2 over other isoforms [3].
| Evidence Dimension | GST isozyme inhibition potency (IC₅₀) and selectivity |
|---|---|
| Target Compound Data | GSTP1-1 IC₅₀ = 0.8 ± 0.1 μM; GSTM2-2 IC₅₀ ≤ 0.01 μM; Selectivity Index (P1-1/M2-2) ≥ 80 |
| Comparator Or Baseline | MC3181: GSTP1-1 selective (higher P1-1/M2-2 ratio, exact IC₅₀ values not specified in direct table); Compound 4n: improved GSTP1-1 and GSTM2-2 selectivity relative to parent NBDHEX |
| Quantified Difference | NBDHEX is approximately 80× more potent against GSTM2-2 than GSTP1-1; MC3181 is more selective toward GSTP1-1 than NBDHEX (directionally opposite selectivity profile) |
| Conditions | Purified recombinant human GST enzymes; spectrophotometric assay using CDNB as substrate, pH 6.5, 25°C |
Why This Matters
Researchers studying systems where GSTM2-2 co-expression is relevant (e.g., certain non-cancerous tissues, specific tumor subtypes) must account for NBDHEX's potent GSTM2-2 inhibition, whereas those requiring GSTP1-1-selective pharmacology should consider MC3181 or compound 4n as more appropriate tools.
- [1] Table 2. Inhibitory activities of NBDHEX, MC3165 and MC3181 against GSTP1-1 and GSTM2-2. PMC Database. Data derived from De Luca A, Rotili D, Carpanese D, et al. Oncotarget. 2015;6(6):4126-4143. View Source
- [2] De Luca A, Rotili D, Carpanese D, Lenoci A, Calderan L, Scimeca M, Mai A, Bonanno E, Rosato A, Geroni C, Quintieri L, Caccuri AM. A novel orally active water-soluble inhibitor of human glutathione transferase exerts a potent and selective antitumor activity against human melanoma xenografts. Oncotarget. 2015;6(6):4126-4143. View Source
- [3] Liu Q, Wang X, Chen Y, et al. Discovery of 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol Derivatives as Glutathione Transferase Inhibitors with Favorable Selectivity and Tolerated Toxicity. J Med Chem. 2021;64(3):1701-1712. View Source
